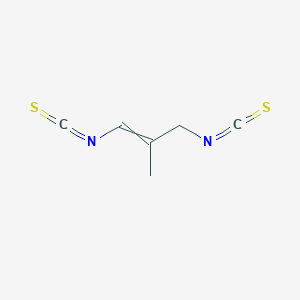
1,3-Diisothiocyanato-2-methylprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diisothiocyanato-2-methylprop-1-ene is an organic compound with the molecular formula C6H6N2S2 It is characterized by the presence of two isothiocyanate groups attached to a methylpropene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diisothiocyanato-2-methylprop-1-ene can be synthesized through the reaction of 2-methylprop-1-ene with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the isothiocyanate groups.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diisothiocyanato-2-methylprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can be substituted by nucleophiles such as amines, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Electrophiles: Halogens and other electrophilic species are used in addition reactions.
Conditions: Reactions typically occur under mild to moderate temperatures, with solvents such as dichloromethane or acetonitrile.
Major Products
Thiourea Derivatives: Formed from substitution reactions with amines.
Addition Products: Formed from reactions with electrophiles, leading to various functionalized derivatives.
Aplicaciones Científicas De Investigación
1,3-Diisothiocyanato-2-methylprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Diisothiocyanato-2-methylprop-1-ene involves the interaction of its isothiocyanate groups with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The compound’s reactivity with biological macromolecules, such as proteins and nucleic acids, underlies its potential bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
Isobutylene (2-Methylprop-1-ene): A hydrocarbon with a similar backbone but lacking the isothiocyanate groups.
1,3-Diisothiocyanatopropane: A compound with a similar structure but with a different carbon backbone.
Uniqueness
1,3-Diisothiocyanato-2-methylprop-1-ene is unique due to the presence of two isothiocyanate groups, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
62927-37-1 |
|---|---|
Fórmula molecular |
C6H6N2S2 |
Peso molecular |
170.3 g/mol |
Nombre IUPAC |
1,3-diisothiocyanato-2-methylprop-1-ene |
InChI |
InChI=1S/C6H6N2S2/c1-6(2-7-4-9)3-8-5-10/h2H,3H2,1H3 |
Clave InChI |
VONGEKYLGLNUCF-UHFFFAOYSA-N |
SMILES canónico |
CC(=CN=C=S)CN=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


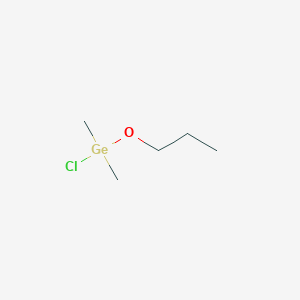
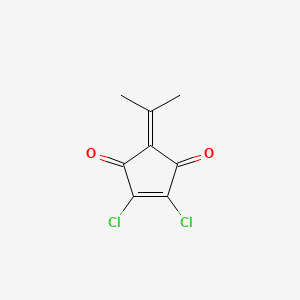
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
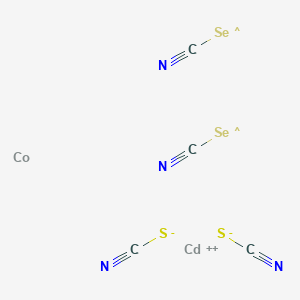
![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
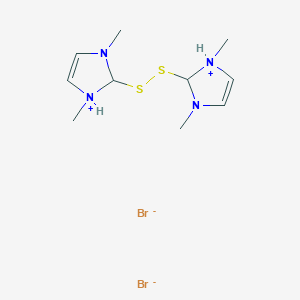

![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
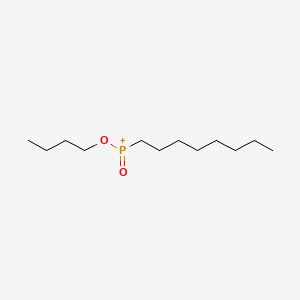
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)

![(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14497644.png)

